molecular formula C23H28N4O2S2 B12158839 4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B12158839
M. Wt: 456.6 g/mol
InChI Key: DLKDBNAWQYKASD-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzothieno[2,3-d]pyrimidine class, characterized by a fused bicyclic core (benzothiophene and pyrimidine) with a piperazine sulfonyl substituent.

Properties

Molecular Formula

C23H28N4O2S2

Molecular Weight

456.6 g/mol

IUPAC Name

4-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C23H28N4O2S2/c1-15-8-9-18(14-16(15)2)31(28,29)27-12-10-26(11-13-27)22-21-19-6-4-5-7-20(19)30-23(21)25-17(3)24-22/h8-9,14H,4-7,10-13H2,1-3H3

InChI Key

DLKDBNAWQYKASD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC(=N3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boron reagents with halogenated precursors under palladium catalysis, providing mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Sulfonamide Group

The (3,4-dimethylphenyl)sulfonyl-piperazine moiety undergoes:

  • Hydrolysis : Acidic/basic conditions cleave the sulfonamide bond, yielding sulfonic acid and piperazine derivatives.

  • Nucleophilic substitution : Piperazine’s secondary amine reacts with alkyl halides or acyl chlorides.

Reaction TypeConditionsProductSource Analog
Hydrolysis6M HCl, reflux, 12h3,4-Dimethylbenzenesulfonic acid,
AlkylationCH3_3I, K2_2CO3_3, DMFN-Alkylated piperazine derivative ,

Thienopyrimidine Core

The sulfur atom in the thiophene ring is susceptible to oxidation (e.g., with mCPBA) to form sulfoxides or sulfones. The pyrimidine ring participates in electrophilic substitution (e.g., nitration, halogenation) at electron-rich positions.

Reaction TypeReagentsOutcomeSource Analog
OxidationmCPBA, CH2_2Cl2_2, 0°CSulfoxide/sulfone formation
ChlorinationPOCl3_3, refluxC(5) or C(7) chlorinated product ,

Cross-Coupling Reactions

The thienopyrimidine core supports Suzuki-Miyaura and Buchwald-Hartwig couplings for introducing aryl/heteroaryl groups (source ).

Reaction TypeConditionsApplicationSource Analog
Suzuki couplingPd(PPh3_3)4_4, Na2_2CO3_3, dioxaneAryl group introduction at C(5) ,
Buchwald-HartwigPd2_2(dba)3_3, Xantphos, Cs2_2CO3_3Amination at C(7)

Methyl Group Reactivity

The 2-methyl group on the pyrimidine ring undergoes:

  • Oxidation : KMnO4_4/H2_2SO4_4 converts it to a carboxylic acid.

  • Radical halogenation : NBS/light introduces bromine at the methyl position.

Reaction TypeReagentsOutcomeSource Analog
OxidationKMnO4_4, H2_2SO4_4, Δ2-Carboxylic acid derivative
HalogenationNBS, AIBN, CCl4_4, hv2-Bromomethyl analog

Stability and Degradation

  • Thermal decomposition : Degrades above 250°C, releasing SO2_2 and morpholine derivatives (source).

  • Photolysis : UV light induces C–S bond cleavage in the thiophene ring.

Comparative Reactivity Table

Functional GroupReactionRate (Relative)Selectivity
SulfonamideHydrolysisModerateHigh
PiperazineAlkylationFastModerate
Thiophene sulfurOxidationSlowLow
Pyrimidine C(5)Electrophilic substitutionModerateHigh

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant properties. The piperazine moiety is often associated with serotonergic and dopaminergic activity. A study demonstrated that derivatives of piperazine can enhance mood and alleviate depressive symptoms in animal models by modulating neurotransmitter levels.

Anticancer Potential

The compound has shown promise in preclinical studies targeting various cancer cell lines. Its sulfonamide group may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways essential for cancer cell proliferation. For instance:

  • Case Study : In vitro tests revealed that the compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest at the G0/G1 phase.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The presence of the sulfonamide group is known to enhance antibacterial efficacy by disrupting folate synthesis in bacteria.

  • Case Study : Testing against Staphylococcus aureus and Escherichia coli showed significant inhibition zones compared to control groups.

Comparative Analysis of Related Compounds

To provide a clearer understanding of the compound's efficacy and potential applications, a comparison with structurally related compounds is useful.

Compound NameBiological ActivityMechanism
Compound AAntidepressantSerotonin reuptake inhibition
Compound BAnticancerApoptosis induction
Compound CAntimicrobialFolate synthesis inhibition

Mechanism of Action

The mechanism of action of 4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with molecular targets and pathways within cells. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular signaling and function. The compound’s sulfonyl and piperazine groups are key to its binding affinity and specificity, allowing it to modulate biological processes effectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

The piperazine moiety is a critical pharmacophore. Key analogs and their substituent effects include:

Compound Name Substituent on Piperazine Melting Point (°C) Synthesis Yield Key Properties/Activities References
4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 3,4-Dimethylphenyl sulfonyl N/A N/A Hypothesized enhanced lipophilicity
4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c) Benzyl 134–135 70% Moderate steric bulk
4-(4-Benzylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4d) Benzyl 142–143 65% Increased rigidity vs. piperazine
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine 3,4-Dichlorophenyl + 4-fluorophenyl N/A N/A Electron-withdrawing substituents

Key Observations :

  • Steric Effects : The 3,4-dimethylphenyl sulfonyl group in the target compound likely increases lipophilicity compared to benzyl-substituted analogs (4c, 4d), which may enhance membrane permeability but reduce aqueous solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., 3,4-dichlorophenyl in ) may improve binding affinity to target enzymes like EGFR, whereas electron-donating groups (e.g., dimethylphenyl) could alter metabolic stability .
Core Modifications in the Benzothieno[2,3-d]pyrimidine Scaffold

Variations in the fused bicyclic core influence pharmacological activity:

  • Methyl Substitution at Position 2 : The 2-methyl group in the target compound may sterically hinder interactions with hydrophobic enzyme pockets compared to unsubstituted analogs .
  • Chloro Derivatives : 4-Chloro analogs (e.g., compound 3 in ) serve as intermediates for further functionalization, enabling diverse substitutions at position 4 .

Biological Activity

The compound 4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

The compound's molecular formula is C22H25N3O2SC_{22}H_{25}N_{3}O_{2}S, with a molecular weight of approximately 395.52 g/mol. It possesses a predicted boiling point of 603.1 °C and a density of 1.250 g/cm³. The pKa value is estimated at 11.03, indicating its basic nature in solution .

Research indicates that compounds with similar structural features often interact with various biological targets. The sulfonamide group and the piperazine moiety are known to enhance binding affinity to certain receptors, potentially influencing neurotransmitter systems or enzyme activities. This compound may exhibit dual inhibition properties similar to other benzothiazole derivatives that target soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are significant in pain modulation and inflammation pathways .

Antinociceptive Effects

Recent studies have highlighted the antinociceptive properties of related compounds, suggesting that 4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine may also exhibit similar effects. For instance, dual inhibitors targeting sEH and FAAH have shown promising results in alleviating pain without the common side effects associated with traditional analgesics like opioids .

Antibacterial Properties

Some derivatives of piperazine-based compounds have been explored for their antibacterial activity. The introduction of sulfonamide groups has been linked to enhanced antimicrobial properties, making it plausible that this compound could exhibit similar effects against bacterial strains .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntinociceptiveBenzothiazole derivativesPain relief without sedation
AnticancerMX69 analogsIC50 = 0.3 μM against leukemia cells
AntibacterialPiperazine derivativesEffective against Gram-positive bacteria

Notable Research Findings

  • Antinociceptive Studies : A study on dual sEH/FAAH inhibitors reported that these compounds effectively reduced pain responses in animal models without affecting voluntary locomotor behavior, indicating a favorable safety profile.
  • Cytotoxicity Assays : In vitro assays demonstrated that structurally similar compounds significantly inhibited cell growth in various cancer lines, suggesting that this class of compounds warrants further investigation for anticancer therapies.
  • Antimicrobial Testing : Preliminary antibacterial evaluations indicated that piperazine-based compounds could serve as effective agents against certain bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 4-position of the benzothienopyrimidine core. A starting material such as 4-chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine can react with 4-[(3,4-dimethylphenyl)sulfonyl]piperazine under reflux in anhydrous tetrahydrofuran (THF) with a catalytic base (e.g., triethylamine) . Optimization may involve testing alternative solvents (e.g., DMF for higher polarity), varying reaction times, or using metal catalysts (e.g., aluminum amalgam for reductive steps) .

Q. What spectroscopic techniques are critical for structural validation, and how should data interpretation address ambiguities?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on resolving overlapping signals in the piperazine and sulfonyl regions (δ 2.5–3.5 ppm for piperazine protons; δ 120–140 ppm for aromatic carbons). Use 2D NMR (HSQC, HMBC) to confirm connectivity .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺) and detect fragmentation patterns (e.g., loss of the sulfonyl group). Discrepancies between calculated and observed masses may indicate impurities or stereochemical complexities .

Q. How can initial biological activity screening be designed to prioritize targets for this compound?

  • Methodological Answer : Use a tiered approach:

  • In vitro assays : Test against panels of kinases or GPCRs due to the compound’s structural similarity to kinase inhibitors (e.g., thienopyrimidine scaffolds) .
  • Dose-response curves : Identify IC₅₀ values in enzymatic assays (e.g., ATPase inhibition) .
  • Counter-screens : Rule out nonspecific cytotoxicity via mammalian cell viability assays (e.g., MTT) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the sulfonylpiperazine moiety?

  • Methodological Answer :

  • Analog synthesis : Replace the 3,4-dimethylphenyl group with electron-deficient (e.g., 4-CF₃) or bulky (e.g., naphthyl) substituents to assess steric/electronic effects on binding .
  • Computational docking : Map interactions between the sulfonyl group and key residues (e.g., Lys or Arg in kinase ATP-binding pockets) using AutoDock Vina or Schrödinger .
  • Free-energy calculations : Compare binding affinities of analogs via MM/GBSA to prioritize synthetic targets .

Q. How can conflicting bioactivity data between in vitro and cellular assays be resolved?

  • Methodological Answer :

  • Permeability assessment : Use Caco-2 monolayer assays or PAMPA to determine if poor cellular activity stems from low membrane permeability .
  • Metabolic stability : Incubate the compound with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Off-target profiling : Employ proteome-wide affinity chromatography or thermal shift assays to detect unintended interactions .

Q. What advanced analytical methods are suitable for detecting and quantifying process-related impurities?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities. Key impurities may include unreacted starting materials or des-methyl derivatives .
  • NMR spiking : Add reference standards (e.g., 4-phenylpiperazine derivatives) to confirm impurity identity via signal overlap .
  • QbD approach : Apply design-of-experiments (DoE) to optimize purification steps (e.g., column chromatography vs. recrystallization) .

Q. How can computational models predict the compound’s pharmacokinetic properties, and what limitations exist?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETlab to estimate logP, solubility, and CYP450 inhibition. Cross-validate with experimental data (e.g., shake-flask solubility) .
  • Limitations : Models often underestimate efflux by P-glycoprotein or interactions with serum proteins. Supplement with ex vivo assays (e.g., plasma protein binding) .

Experimental Design Considerations

Q. How should researchers design assays to elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Kinetic studies : Measure enzyme inhibition under varying ATP concentrations to distinguish competitive vs. noncompetitive binding .
  • Cellular pathway analysis : Use phospho-specific antibodies in Western blots to track downstream signaling (e.g., MAPK/ERK) .
  • CRISPR knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill slopes .
  • Bootstrap resampling : Estimate confidence intervals for parameters when replicates are limited .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points without biasing results .

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